5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide
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Overview
Description
5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antimycobacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide typically involves the reaction of 3-chloropyrazine-2-carbonyl chloride with 3-chlorobenzylamine. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetone at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives with altered biological activities.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in treating infections caused by resistant bacterial strains.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in bacterial cells. The compound is believed to inhibit the activity of enzymes essential for bacterial survival, leading to cell death . Molecular docking studies have shown that it can form hydrogen bonds with the active sites of these enzymes, enhancing its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide
- 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide
- 6-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide
Uniqueness
5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which influences its biological activity and reactivity. Compared to its positional isomers, this compound has shown higher efficacy against certain bacterial strains .
Properties
Molecular Formula |
C12H9Cl2N3O |
---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
5-chloro-N-[(3-chlorophenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9Cl2N3O/c13-9-3-1-2-8(4-9)5-17-12(18)10-6-16-11(14)7-15-10/h1-4,6-7H,5H2,(H,17,18) |
InChI Key |
ASOAPRDJWQEZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CN=C(C=N2)Cl |
Origin of Product |
United States |
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